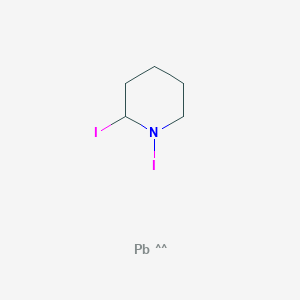

1,2-Diiodopiperidine--lead (1/1)

Description

1,2-Diiodopiperidine--lead (1/1) is an organolead compound featuring a piperidine ring substituted with iodine atoms at the 1- and 2-positions, coordinated to a lead atom in a 1:1 stoichiometric ratio. The piperidine backbone, a six-membered heterocycle containing a nitrogen atom, serves as a ligand, with iodine substituents likely influencing the electronic and steric properties of the lead center. However, its synthesis, stability, and reactivity remain understudied compared to analogous organolead or piperidine derivatives.

Properties

CAS No. |

61623-51-6 |

|---|---|

Molecular Formula |

C5H9I2NPb |

Molecular Weight |

544 g/mol |

InChI |

InChI=1S/C5H9I2N.Pb/c6-5-3-1-2-4-8(5)7;/h5H,1-4H2; |

InChI Key |

LELQTURCJYAVOL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)I)I.[Pb] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diiodopiperidine–lead (1/1) typically involves the iodination of piperidine followed by complexation with lead. One common method is the direct iodination of piperidine using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production of 1,2-Diiodopiperidine–lead (1/1) may involve a continuous flow process where piperidine is iodinated in a reactor, and the resulting 1,2-diiodopiperidine is subsequently reacted with a lead salt, such as lead acetate or lead nitrate, to form the desired complex. The process parameters, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Diiodopiperidine–lead (1/1) can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form piperidine or other partially iodinated derivatives.

Complexation Reactions: The lead component can form complexes with other ligands, potentially altering the reactivity of the compound.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Complexation: Various ligands like phosphines, amines, or carboxylates in aqueous or organic solvents.

Major Products

Substitution: Formation of substituted piperidine derivatives.

Reduction: Formation of piperidine or partially iodinated piperidine.

Complexation: Formation of new lead complexes with different ligands.

Scientific Research Applications

1,2-Diiodopiperidine–lead (1/1) has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other piperidine derivatives and lead-containing compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of lead-based pharmaceuticals.

Industry: Utilized in the development of new materials and catalysts due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,2-Diiodopiperidine–lead (1/1) involves its interaction with biological molecules and cellular components. The iodine atoms can participate in halogen bonding, while the lead component can interact with various enzymes and proteins, potentially inhibiting their function. The compound may also generate reactive iodine species, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organolead Compounds with Different Ligands

Lead compounds vary significantly based on their ligands, which dictate their stability and reactivity:

| Compound | Ligand Type | Lead Oxidation State | Key Properties | Applications/Research Context |

|---|---|---|---|---|

| 1,2-Diiodopiperidine--lead | Diiodopiperidine | Likely +2 or +4 | High polarizability (iodine), moderate stability* | Hypothetical catalytic systems |

| Dimethyllead | Methyl groups | +4 | Volatile, toxic | Industrial catalysts (historical) |

| Triphenylplumbylsulfanyl-λ⁵-arsane | Phenyl, sulfanyl | +4 | Stable, hybrid organic-inorganic motifs | Coordination chemistry studies |

Piperidine Derivatives

Piperidine-based compounds exhibit diverse pharmacological and chemical behaviors depending on substituents:

The iodine atoms in 1,2-diiodopiperidine introduce steric bulk and electron-withdrawing effects, contrasting with the lipophilic, electron-rich diphenylethyl groups in diphenidine. This divergence likely reduces bioavailability but enhances metal-coordination capacity .

Iodinated Heterocycles

Iodine’s role varies between covalent bonding and ionic interactions:

| Compound | Iodine Role | Structure | Properties |

|---|---|---|---|

| 1,2-Diiodopiperidine--lead | Covalent substituent | Piperidine with iodine at 1,2-positions | Enhances lead’s electrophilicity |

| Pyridinium, 1,2-dimethyl-, iodide | Counterion | Pyridinium cation with iodide | Ionic liquid precursor, polar solvent |

In 1,2-diiodopiperidine--lead, iodine directly modifies the ligand’s electronic environment, whereas in pyridinium iodide, iodine acts as a counterion. This distinction highlights the former’s suitability for covalent organometallic frameworks .

Research Findings and Challenges

- Stability : Lead compounds with bulky ligands (e.g., triphenylplumbyl derivatives) exhibit greater thermal stability than those with smaller ligands like methyl groups. The diiodopiperidine ligand may offer intermediate stability due to iodine’s size and polarizability .

- Reactivity: Iodine’s electronegativity could facilitate oxidative addition reactions at the lead center, analogous to iodinated organotin compounds. However, lead’s toxicity and low bond dissociation energies pose synthesis challenges.

- Structural Characterization : Isomer differentiation techniques, such as NMR and X-ray crystallography, used for diphenidine isomers , could be adapted to study 1,2-diiodopiperidine--lead’s coordination geometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.